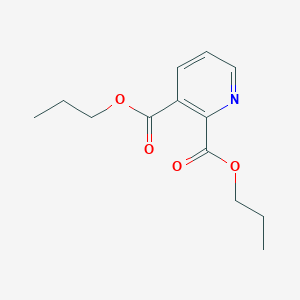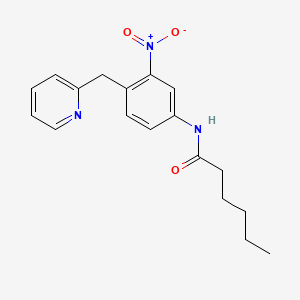methanone CAS No. 64467-91-0](/img/structure/B14488937.png)
[4-(3-Bromopropoxy)phenyl](2-ethylindolizin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropoxy)phenylmethanone is a chemical compound with the molecular formula C20H20BrNO2 and a molecular weight of 386.288 . This compound is known for its unique structure, which includes a bromopropoxy group attached to a phenyl ring and an indolizinyl methanone moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)phenylmethanone typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with 1,3-dibromopropane in the presence of potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the bromopropoxy group. The resulting intermediate is then reacted with 2-ethylindolizin-3-ylmethanone under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropoxy)phenylmethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the indolizinyl moiety.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
4-(3-Bromopropoxy)phenylmethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The bromopropoxy group can participate in nucleophilic substitution reactions, while the indolizinyl moiety can interact with various biological targets. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes or receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromopropoxy)phenylmethanone
- 4-(3-Bromopropoxy)phenylmethanone
- 4-(3-Bromopropoxy)phenylmethanone
Uniqueness
4-(3-Bromopropoxy)phenylmethanone is unique due to the presence of both the bromopropoxy group and the indolizinyl methanone moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
64467-91-0 |
|---|---|
Molecular Formula |
C20H20BrNO2 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
[4-(3-bromopropoxy)phenyl]-(2-ethylindolizin-3-yl)methanone |
InChI |
InChI=1S/C20H20BrNO2/c1-2-15-14-17-6-3-4-12-22(17)19(15)20(23)16-7-9-18(10-8-16)24-13-5-11-21/h3-4,6-10,12,14H,2,5,11,13H2,1H3 |
InChI Key |
UMWUNJRLZKIFKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


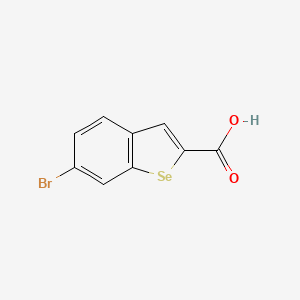
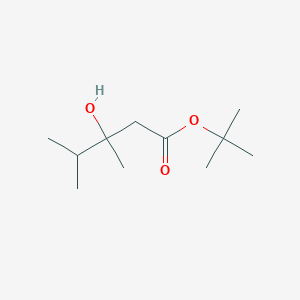

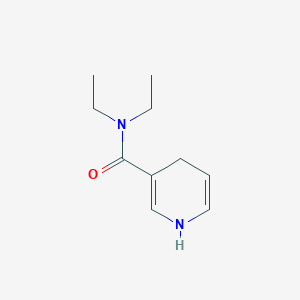
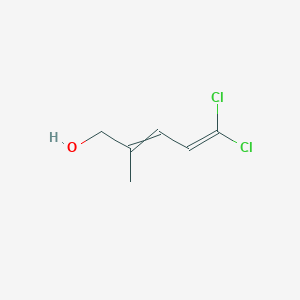

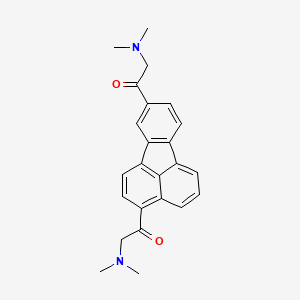

![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
